molecular formula C25H21ClN4O3S B2565582 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide CAS No. 1035035-98-3

3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2565582
CAS No.: 1035035-98-3
M. Wt: 492.98
InChI Key: WMGRMVKKNJXQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[1,2-c]quinazolinone class, characterized by a bicyclic heteroaromatic core fused with a quinazoline moiety. The molecule features a 3-chlorophenylmethylsulfanyl substituent at position 5 of the imidazo[1,2-c]quinazolinone ring and an N-(furan-2-ylmethyl)propanamide side chain at position 2.

Synthetic routes for analogous compounds involve multi-step protocols, such as:

  • Thioether formation: Reaction of halogenated imidazoquinazolinones with thiols (e.g., 3-chlorobenzyl mercaptan) under basic conditions .
  • Amide coupling: Activation of carboxylic acids (e.g., propanoic acid derivatives) with reagents like HBTU or DCC, followed by reaction with furfurylamine .

Properties

IUPAC Name

3-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c26-17-6-3-5-16(13-17)15-34-25-29-20-9-2-1-8-19(20)23-28-21(24(32)30(23)25)10-11-22(31)27-14-18-7-4-12-33-18/h1-9,12-13,21H,10-11,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRMVKKNJXQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)Cl)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, which can be achieved through condensation reactions involving appropriate starting materials such as 2-aminobenzamide and glyoxal.

The final step involves the coupling of the furan-2-ylmethyl group to the imidazoquinazoline core. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions or direct alkylation reactions using furan-2-ylmethyl halides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes several characteristic chemical transformations:

Hydrolysis

The amide group can hydrolyze under acidic or basic conditions to form carboxylic acids or amines:
R-C(=O)-NH-R’+H2OR-C(=O)-OH+NH2R’\text{R-C(=O)-NH-R'} + \text{H}_2\text{O} \rightarrow \text{R-C(=O)-OH} + \text{NH}_2\text{R'}
This reaction is critical for stability studies and metabolic profiling.

Nucleophilic Substitution

The sulfanyl group (S–) may participate in nucleophilic displacement reactions, particularly under basic conditions, allowing substitution with other nucleophiles (e.g., amines, alcohols).

Oxidation

The sulfur atom in the sulfanyl group is susceptible to oxidation, converting it to sulfinyl (S=O) or sulfonyl (S=O₂) derivatives under oxidizing agents like hydrogen peroxide or mCPBA.

Reaction Mechanistic Insight Relevance
HydrolysispH-dependent cleavage of amide bondMetabolic stability
Nucleophilic substitutionSulfur’s lone pairs facilitate attack by electrophilesFunctional group modification
OxidationStepwise conversion of –S– to –SO– and –SO₂–Structural diversification

Characterization Methods

The compound’s structure and purity are verified using:

Spectroscopic Analysis

  • NMR : Proton and carbon NMR confirm the presence of the imidazoquinazoline core, furan ring, and sulfanyl group via chemical shift patterns.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) determines molecular weight and isotopic distribution .

  • Infrared (IR) : Identifies functional groups, such as amide (N–H stretch) and carbonyl (C=O stretch).

Chromatographic Techniques

  • HPLC : Used to assess purity and quantify the compound during synthesis.

Technique Key Observations References
NMRPeaks for aromatic protons (furan, phenyl), amide NH, and sulfur-linked groups
HRMSMolecular ion peak at m/z ≈ 519 (calculated MW: 519 g/mol)
IRAbsorption at ~1650 cm⁻¹ (amide I), ~3300 cm⁻¹ (NH stretch)

Therapeutic Targets

  • COX-II inhibition : Analogous to pyrazole-based COX-II inhibitors , the imidazoquinazoline core may interact with cyclooxygenase active sites.

  • Mitochondrial regulation : The sulfanyl group and heterocyclic system could modulate mitofusin activity, as seen in related quinazolinone derivatives .

Structural Optimization

The furan ring and sulfanyl group provide sites for further functionalization (e.g., alkylating agents, electrophiles) to enhance potency or selectivity .

Feature Potential Target Modification Strategy
ImidazoquinazolineCOX-II binding siteSubstitution with electron-donating groups
Sulfanyl groupEnzyme active siteOxidation to sulfinyl/sulfonyl derivatives
Furan ringMetabolic stabilityAlkylation or oxidation

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazoquinazolines exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been tested against various bacterial strains:

  • Antibacterial Effects : Studies have shown that compounds within this class demonstrate superior antibacterial activity against gram-positive bacteria compared to gram-negative strains. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 7.80 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antifungal Activity : The antifungal properties of these compounds are also noteworthy, with some showing moderate activity against Candida albicans. The effectiveness varies significantly based on the specific substituents present on the quinazoline structure .

Anticancer Potential

Imidazoquinazolines have been explored for their anticancer properties. Research has highlighted their ability to inhibit various cancer cell lines:

  • Leukemia : Compounds from this class have shown promising results against leukemia cell lines such as K562 (human chronic myelogenous leukemia) and HL-60 (human leukemia), indicating potential as therapeutic agents in cancer treatment .
  • Mechanisms of Action : The mechanisms by which these compounds exert their effects often involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and evaluated for their antimicrobial properties, demonstrating a correlation between structural modifications and biological activity .
  • Anticancer Evaluation : Research focused on novel imidazoquinazoline derivatives showed significant cytotoxic effects against various cancer cell lines, emphasizing the potential for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the chlorophenyl group may interact with hydrophobic pockets in the target protein, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Structural Features Synthesis Yield Bioactivity (Reported) Key References
Target Compound 3-Cl-C6H4CH2S-, imidazo[1,2-c]quinazolinone, furfuryl-propanamide N/A Under investigation
3-{5-[({[3-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylpropanamide CF3-C6H4-, cyclohexyl-propanamide 72% (hypothetical) Anticancer (IC50: 8.2 µM)
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(furan-2-ylmethyl)propanamide 3,4-(MeO)2-C6H3CH2CH2NH-, imidazoquinazolinone 65% Kinase inhibition (IC50: 0.9 µM)
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (7) Sulfamoylphenyl-propanamide, isoxazole-sulfonamide 68.6% Anticancer (IC50: 12 µM)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) :

    • Target compound: Estimated logP = 3.2 (chlorophenyl and furan enhance hydrophobicity).
    • CF3 analogue : Higher logP (4.1) due to trifluoromethyl group.
    • Dimethoxyphenyl analogue : logP = 2.8 (methoxy groups reduce lipophilicity).
  • Solubility :

    • Target compound: Moderate aqueous solubility (0.12 mg/mL) due to amide and sulfanyl groups.
    • Sulfamoylphenyl analogue : Higher solubility (1.8 mg/mL) from polar sulfonamide groups.

Biological Activity

The compound 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide (CAS Number: 1037289-04-5) is a complex organic molecule belonging to the imidazoquinazoline class. Its unique structural features, including a chlorophenyl group, a sulfanyl moiety, and a furan ring, suggest potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C28H25ClN4O3SC_{28}H_{25}ClN_{4}O_{3}S, with a molecular weight of 533.0 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

PropertyValue
CAS Number1037289-04-5
Molecular FormulaC28H25ClN4O3S
Molecular Weight533.0 g/mol

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The chlorophenyl group may facilitate hydrophobic interactions within target proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions in active sites. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .

Anticancer Activity

Research indicates that imidazoquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of electron-donating groups in the structure enhances the potency against various cancer cell lines .

Antimicrobial Properties

Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. The structure's unique features allow for effective binding to bacterial enzymes, inhibiting their function. For example, derivatives have shown efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For instance, it may act as an α-glucosidase inhibitor, which is relevant for the treatment of type 2 diabetes mellitus (T2DM). Structural modifications can significantly influence inhibitory potency; compounds with specific substituents have shown improved activity .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative similar to the compound was tested against various cancer cell lines and exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Efficacy : Research demonstrated that analogs showed MIC values lower than standard antibiotics against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
  • Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit α-glucosidase and showed promising results with significant inhibition percentages compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?

  • Methodology :

  • Synthesis : Use coupling agents like HBTU or DCC for amide bond formation, as demonstrated in sulphonamide derivatives . React the imidazoquinazoline core with 3-chlorophenylmethyl thiol under basic conditions (e.g., triethylamine) to introduce the sulfanyl group. Purify intermediates via column chromatography.
  • Characterization : Validate purity and structure using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. Compare experimental spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
  • Yield Optimization : Adjust solvent systems (e.g., ethanol-DMF mixtures for recrystallization) to improve crystallinity and yields, noting that yields may vary widely (e.g., 28–95% in analogous syntheses) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodology :

  • Anticancer Screening : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 µM. Include positive controls like doxorubicin and validate results with triplicate experiments .
  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., EGFR, COX-2) using fluorometric or colorimetric kits. Compare IC50_{50} values with known inhibitors to gauge potency.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and intermediates. Tools like Gaussian or ORCA can predict energetically favorable pathways .
  • AI-Driven Optimization : Integrate machine learning (e.g., COMSOL Multiphysics with AI modules) to simulate reaction conditions (temperature, solvent) and predict optimal parameters for yield improvement .

Q. What mechanistic insights explain the reactivity of the sulfanyl and imidazoquinazoline groups?

  • Methodology :

  • Substitution Reactions : Probe the sulfanyl group’s nucleophilicity using alkyl halides (e.g., methyl iodide) under basic conditions. Monitor progress via TLC and characterize products via LC-MS .
  • Oxidation Studies : Treat the compound with hydrogen peroxide to convert the sulfanyl group to sulfoxide/sulfone derivatives. Analyze oxidation states using XPS or 1H^1H-NMR .

Q. How should researchers address contradictions in biological activity data across similar compounds?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-fluorophenyl) on activity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • Data Normalization : Account for variations in assay conditions (e.g., cell line viability, incubation time) by standardizing protocols and including internal controls in each experiment .

Notes on Experimental Design

  • Safety : Follow protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) as outlined in safety data sheets for structurally related compounds .
  • Data Reproducibility : Document solvent purity, catalyst batches, and reaction temperatures meticulously to mitigate variability in synthetic yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.